molecular formula C14H19ClN2O2 B2641835 Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate CAS No. 877977-12-3

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate

Katalognummer: B2641835
CAS-Nummer: 877977-12-3
Molekulargewicht: 282.77
InChI-Schlüssel: BYMTYIQWJHLTDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate typically involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Analyse Chemischer Reaktionen

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is primarily recognized for its role as a precursor in the synthesis of various pharmacologically active compounds. One notable derivative is cetirizine, an antihistamine used to treat allergic conditions such as hay fever and urticaria. The compound acts by selectively inhibiting peripheral H1 receptors, thereby reducing allergy symptoms .

  • Starting Material : Piperazine
  • Reagent : Ethyl chloroacetate
  • Catalyst : Sodium hydride or potassium carbonate
  • Reaction Conditions : Reflux in an organic solvent (e.g., DMF or DMSO)

This method has been documented to yield high-purity products suitable for further biological evaluations .

Research indicates that this compound and its derivatives exhibit significant biological activity, particularly concerning the central nervous system. For instance, compounds derived from this structure have shown high affinity for dopamine D4 receptors, suggesting potential applications in treating neurological disorders .

Case Study: Dopamine D4 Receptor Affinity

A study evaluated a series of piperazine derivatives for their affinity at dopamine receptors. This compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent activity and selectivity over other receptor types .

Neuroprotective Applications

Recent investigations have suggested that derivatives of this compound may possess neuroprotective properties. These compounds are being explored for their potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Wirkmechanismus

The mechanism of action of ethyl (4-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate can be compared with similar compounds such as:

Biologische Aktivität

Ethyl (4-chlorophenyl)(piperazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antituberculosis applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. The synthesis typically involves reductive amination methods that yield piperazine derivatives with varying substituents on the phenyl ring, enhancing their pharmacological profiles.

Synthesis Methodology

The synthesis process generally follows these steps:

  • Starting Materials : 1-(4-Chlorophenyl) cyclopropanecarboxylic acid is reacted with piperazine derivatives.
  • Reagents : Sodium triacetoxyborohydride is used as a reducing agent in the presence of solvents like tetrahydrofuran.
  • Purification : The crude reaction mixture is purified using column chromatography.

Anticancer Activity

Several studies have reported the anticancer properties of this compound and its derivatives. Notably, compounds synthesized from this base structure have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3aHCT-11612.5Induction of apoptosis
3bSK-BR-310.0Inhibition of cell proliferation
3cA54915.0Cell cycle arrest

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy .

Antituberculosis Activity

In addition to anticancer effects, this compound has shown efficacy against Mycobacterium tuberculosis. Studies indicate that certain derivatives possess significant antitubercular activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis.

Table 2: Antituberculosis Activity

CompoundMIC (µg/mL)Effectiveness
3a5High
3b10Moderate
3c20Low

These findings suggest that modifications to the piperazine ring can enhance antibacterial properties, providing a pathway for developing new antitubercular agents .

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A study evaluated the in vivo efficacy of a derivative of this compound in an animal model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent .

Case Study 2: Antituberculosis Trials

Another investigation focused on the in vitro activity against M. tuberculosis, where several derivatives were tested for their minimum inhibitory concentrations (MIC). The most promising candidates were advanced into preclinical trials, demonstrating favorable safety profiles and effective bacterial clearance .

Eigenschaften

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-piperazin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)13(17-9-7-16-8-10-17)11-3-5-12(15)6-4-11/h3-6,13,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMTYIQWJHLTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.